![molecular formula C17H19NO3 B7647764 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide, also known as HM74A agonist, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamides, which are known for their ability to interact with specific receptors in the body. In
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide involves the activation of the this compound receptor. This receptor is coupled to the Gαi protein, which leads to the inhibition of adenylyl cyclase and the reduction of cyclic AMP levels. This, in turn, leads to the activation of various downstream signaling pathways that are involved in the regulation of inflammation, metabolism, and immune function.
Biochemical and Physiological Effects
The activation of the this compound receptor by this compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-obesity effects by increasing the expression of genes involved in adipocyte differentiation and lipid metabolism. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide is its specificity for the this compound receptor. This allows researchers to study the effects of this compound activation without the interference of other receptors. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in in vitro and in vivo experiments.
Future Directions
There are several future directions for the study of 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-obesity and anti-diabetic agent. Additionally, further studies are needed to explore the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide involves the reaction of 2-methoxyphenylpropylamine with 3,4-dihydroxybenzoyl chloride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline solid with a melting point of 156-158°C.
Scientific Research Applications
3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide has been studied extensively for its potential therapeutic applications. It is known to interact with the this compound receptor, which is found in various tissues such as adipose tissue, immune cells, and the gastrointestinal tract. The activation of this receptor has been shown to have anti-inflammatory, anti-obesity, and anti-diabetic effects.
properties
IUPAC Name |
3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(15-8-3-4-9-16(15)21-2)11-18-17(20)13-6-5-7-14(19)10-13/h3-10,12,19H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXTGHMILVCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647687.png)
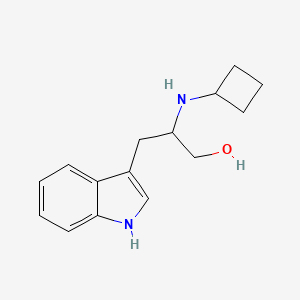
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
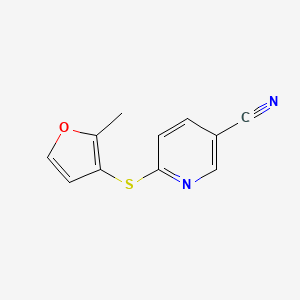
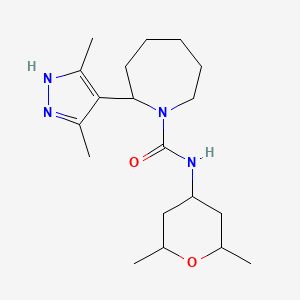
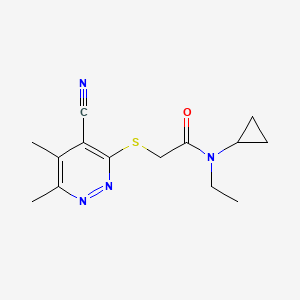
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
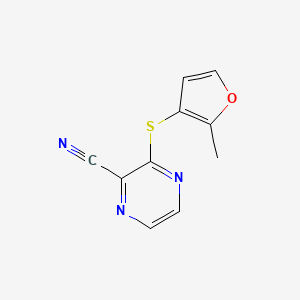
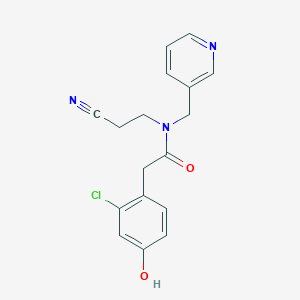
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)